Mastl-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MASTL is a key mitotic kinase that regulates mitotic progression and maintains mitotic integrity by controlling the inactivation of the protein phosphatase 2A complex (PP2A-B55) through direct phosphorylation of its substrates . Mastl-IN-2 has shown significant potential in targeting the MASTL-PP2A axis, making it a promising candidate for selective anticancer treatment .
Preparation Methods
The synthesis of Mastl-IN-2 involves a series of chemical reactions and purification steps. The compound was identified through an in silico drug discovery program and further validated through in vitro and in vivo analyses . The specific synthetic routes and reaction conditions for this compound have not been detailed in the available literature. the compound’s preparation likely involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Mastl-IN-2 undergoes several types of chemical reactions, including inhibition of MASTL kinase activity and modulation of the MASTL-PP2A axis . The compound has been shown to inhibit recombinant MASTL activity and cellular MASTL activity with IC50 values of 37.44 nM and 142.7 nM, respectively . Common reagents and conditions used in these reactions include various kinase inhibitors and cell culture conditions to assess the compound’s efficacy . The major products formed from these reactions include the inhibition of MASTL kinase activity and the induction of mitotic catastrophe in cancer cells .
Scientific Research Applications
Mastl-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the inhibition of MASTL kinase activity and its effects on cellular processes . In biology, this compound is utilized to investigate the role of MASTL in mitotic progression and its potential as a therapeutic target for cancer treatment . In medicine, the compound has shown promise in targeting the MASTL-PP2A axis in breast cancer cells, leading to various antitumor activities .
Mechanism of Action
The mechanism of action of Mastl-IN-2 involves the inhibition of MASTL kinase activity, which in turn modulates the MASTL-PP2A axis . MASTL controls the inactivation of the protein phosphatase 2A complex (PP2A-B55) by directly phosphorylating its substrates, such as α-endosulfine and cAMP-regulated phosphoprotein 19 . By inhibiting MASTL kinase activity, this compound disrupts this regulatory pathway, leading to the induction of mitotic catastrophe and subsequent antitumor effects in cancer cells .
Comparison with Similar Compounds
Mastl-IN-2 is unique in its potent and selective inhibition of MASTL kinase activity compared to other similar compounds. Some of the similar compounds include Enzastaurin and Palbociclib, which also inhibit MASTL kinase activity but with different mechanisms and efficacy . Enzastaurin induces G2/M phase arrest, while Palbociclib causes G1 arrest . Additionally, other MASTL inhibitors such as MKI-1 have been identified, but this compound has shown superior potency and selectivity in targeting the MASTL-PP2A axis .
Properties
Molecular Formula |
C21H25N7O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[1-amino-6-[[4-(3-aminopentan-3-yl)pyridin-2-yl]amino]-2,7-naphthyridin-3-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H25N7O2/c1-3-21(23,4-2)14-5-6-24-17(11-14)26-16-9-13-10-18(28-7-8-30-20(28)29)27-19(22)15(13)12-25-16/h5-6,9-12H,3-4,7-8,23H2,1-2H3,(H2,22,27)(H,24,25,26) |
InChI Key |
RCHIMARELABRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=NC=C1)NC2=NC=C3C(=C2)C=C(N=C3N)N4CCOC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.